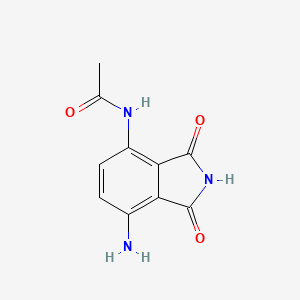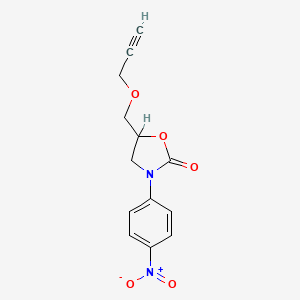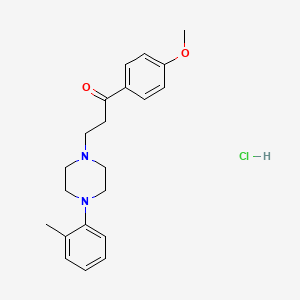
CID 14619977
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 14619977” is a chemical substance registered in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 14619977 involves specific chemical reactions and conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
CID 14619977 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of an oxide, while reduction may produce a reduced form of the compound.
Scientific Research Applications
CID 14619977 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 14619977 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
CID 14619977 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. For example, compounds like CID 2632, CID 6540461, CID 5362065, and CID 5479530 are structurally related and may exhibit similar chemical behaviors .
Properties
Molecular Formula |
Ge2Ni5 |
|---|---|
Molecular Weight |
438.73 g/mol |
InChI |
InChI=1S/2Ge.5Ni |
InChI Key |
YJEDGXOFIGNWBE-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ge].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
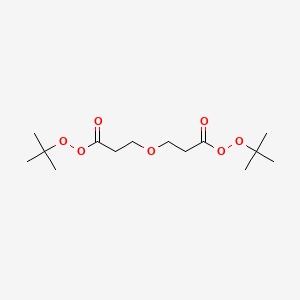
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
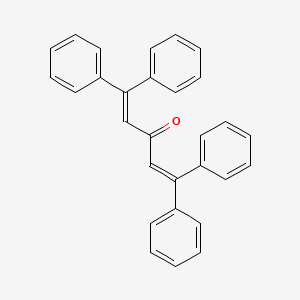

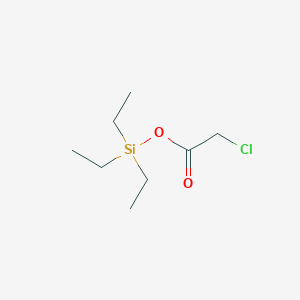
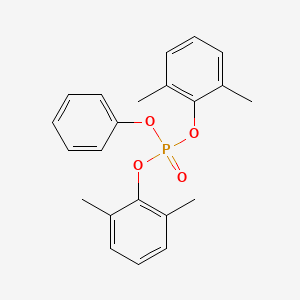
![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
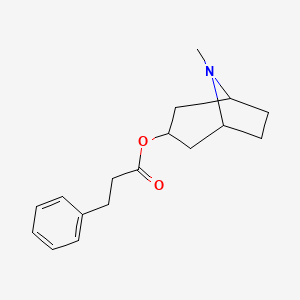
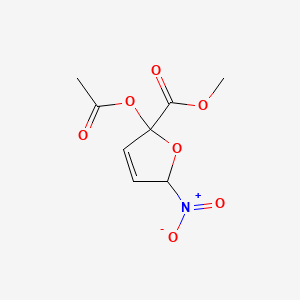
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
